Diethyl 5-methylpyridine-2,3-dicarboxylate

Description

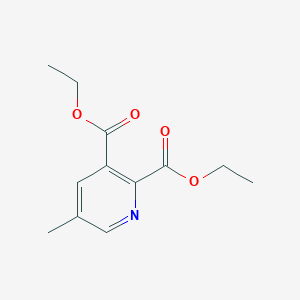

Structure

3D Structure

Properties

IUPAC Name |

diethyl 5-methylpyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-4-16-11(14)9-6-8(3)7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDQHBXPNBCITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473180 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105151-48-2 | |

| Record name | Diethyl 5-methylpyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 5-methylpyridine-2,3-dicarboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Diethyl 5-methylpyridine-2,3-dicarboxylate

Introduction

This compound is a specialized heterocyclic compound featuring a pyridine core substituted with a methyl group and two ethyl ester functionalities. Its strategic arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. The interplay between the electron-donating methyl group and the electron-withdrawing dicarboxylate esters on the pyridine ring creates a unique electronic and steric environment, bestowing upon it a balanced reactivity profile. This makes it a valuable and versatile building block, or intermediate, in the synthesis of more complex molecules.[1]

Primarily, this compound serves as a crucial precursor in the development of Active Pharmaceutical Ingredients (APIs) and in the production of advanced agrochemicals, particularly herbicides.[1][2] Its utility lies in the capacity of its ester groups to undergo various transformations, such as hydrolysis and amidation, while the pyridine ring can be subjected to further functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and material science.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| Chemical Name | This compound | [1][3] |

| CAS Number | 105151-48-2 | [3] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][3] |

| Molecular Weight | 237.25 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-82°C | [1] |

| Boiling Point | 323.6 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [1] |

| Purity | Typically ≥98% (by HPLC) | [1] |

| Storage | Store at 2-8°C in airtight containers, protected from moisture and light | [1] |

| Shelf Life | At least 24 months under recommended storage conditions | [1] |

Synthesis and Mechanistic Insight

The synthesis of substituted pyridine dicarboxylates often involves a cyclocondensation reaction. A common and efficient route for preparing the analogous Diethyl 5-ethylpyridine-2,3-dicarboxylate provides a robust template for the synthesis of the 5-methyl derivative. This process typically involves two key stages: a Claisen condensation to form an intermediate, followed by a Hantzsch-like pyridine synthesis or a related cyclization reaction.

A plausible and industrially relevant pathway utilizes diethyl oxalate and an appropriate β-keto ester or its equivalent, followed by cyclization with an enamine or an ammonia source in the presence of an α,β-unsaturated aldehyde or ketone. For the 5-methyl derivative, 2-methylacrolein would be the logical precursor.

Sources

Diethyl 5-methylpyridine-2,3-dicarboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 105151-48-2

Introduction

Diethyl 5-methylpyridine-2,3-dicarboxylate is a vital heterocyclic building block in modern organic synthesis, particularly valued for its role as a key intermediate in the preparation of active pharmaceutical ingredients (APIs) and agrochemicals. Its pyridine core, substituted with two sterically and electronically distinct ester functionalities and a methyl group, offers a versatile platform for a wide array of chemical transformations. This guide provides an in-depth overview of its chemical structure, synthesis, physicochemical properties, and significant applications in the fields of pharmaceutical and agrochemical research and development.

Chemical Structure and Properties

The structural architecture of this compound features a pyridine ring with ethyl ester groups at the C2 and C3 positions and a methyl group at the C5 position. This arrangement of functional groups dictates its reactivity and utility in complex molecule synthesis.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 105151-48-2 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [2] |

| Molecular Weight | 237.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 78-82 °C | [2] |

| Boiling Point | 323.6±37.0 °C at 760 mmHg | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [2] |

| Density | 1.1±0.1 g/cm³ | [1] |

| Flash Point | 149.5±26.5 °C | [1] |

Synthesis of this compound

The proposed synthetic pathway involves the reaction of an α,β-unsaturated aldehyde (2-methylacrolein) with an enamine derived from a β-ketoester, followed by cyclization and aromatization.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

This protocol is adapted from the synthesis of the 5-ethyl analog and should be optimized for the 5-methyl derivative.

Step 1: Formation of Diethyl 2-(aminomethylene)malonate (Enamine)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)malonate in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol dropwise with constant stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

Causality: The reaction of diethyl 2-(ethoxymethylene)malonate with ammonia is a nucleophilic substitution at the enol ether carbon, leading to the formation of the more stable enamine. The ethoxy group is a good leaving group, facilitating this transformation.

Step 2: Cyclization and Aromatization

-

Dissolve the crude diethyl 2-(aminomethylene)malonate in a high-boiling point solvent like toluene or xylene in a round-bottom flask fitted with a reflux condenser.

-

Add 2-methylacrolein to the solution. The molar ratio of the enamine to the acrolein should be approximately 1:1.

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the progress of the reaction by TLC.

-

Upon completion, an oxidizing agent (e.g., air, DDQ, or manganese dioxide) is often required to facilitate the aromatization of the dihydropyridine intermediate to the final pyridine product. In some cases, spontaneous oxidation may occur.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Causality: This step proceeds via a cascade of reactions. First, a Michael addition of the enamine to the α,β-unsaturated aldehyde (2-methylacrolein) occurs. This is followed by an intramolecular cyclization and dehydration to form a dihydropyridine intermediate. The final step is the oxidation of the dihydropyridine to the thermodynamically more stable aromatic pyridine ring. The choice of a high-boiling solvent is to provide the necessary thermal energy for the cyclization and dehydration steps.

Applications in Drug Development and Agrochemicals

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules with significant biological activity.

Intermediate in Imidazolinone Herbicides

A major application of this compound is in the synthesis of imidazolinone herbicides, such as imazethapyr and imazapyr .[4][5] These herbicides are potent inhibitors of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.

Synthetic Pathway to Imazethapyr:

Caption: Simplified synthetic pathway from this compound to Imazethapyr.

The synthesis of imazethapyr from this compound typically involves the initial hydrolysis of the diethyl ester to the corresponding dicarboxylic acid.[6] This diacid is then converted to its anhydride, which subsequently reacts with 2-amino-2,3-dimethylbutanamide to form the imidazolinone ring, yielding imazethapyr.[6]

Potential in Pharmaceutical Synthesis

The pyridine-2,3-dicarboxylate scaffold is a privileged structure in medicinal chemistry. The presence of two ester groups allows for differential functionalization, leading to a diverse range of derivatives. While specific examples of APIs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The diester functionality can be converted to amides, hydrazides, or other functional groups, enabling the exploration of a broad chemical space for drug discovery programs.

Spectroscopic Data (Reference)

Reference Spectroscopic Data for Dimethyl 5-methylpyridine-2,3-dicarboxylate:

-

¹H NMR (predicted): The spectrum is expected to show a singlet for the methyl group on the pyridine ring, two distinct singlets for the two methoxy groups of the esters, and two signals in the aromatic region for the pyridine ring protons.

-

¹³C NMR (predicted): The spectrum would display signals for the two carbonyl carbons of the ester groups, the carbons of the pyridine ring (including the carbon attached to the methyl group), the methyl carbon on the ring, and the two methoxy carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

For this compound, the ¹H NMR spectrum would additionally show a quartet and a triplet for each of the two ethyl groups. Similarly, the ¹³C NMR spectrum would show two additional signals for the methylene and methyl carbons of each ethyl group.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals, particularly imidazolinone herbicides. Its well-defined structure and multiple functional groups provide a robust platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, serving as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and agrochemical development. Further research into novel synthetic methodologies and applications of this compound is warranted to fully exploit its synthetic potential.

References

- (Reference for general properties, if available

- CN112142713A - Synthesis method of imazethapyr - Google Patents. [URL: https://patents.google.

- A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate - CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20203429069]

- Imazethapyr (Ref: AC 252925) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/400.htm]

- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents. [URL: https://patents.google.

- 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11745869]

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- (Additional relevant reference)

- CAS#:105151-48-2 | Diethyl 5-methyl-2,3-pyridinedicarboxylate | Chemsrc. [URL: https://www.chemsrc.com/en/cas/105151-48-2_1185197.html]

- China this compound Suppliers - OEM/ODM, agrochemx.com. [URL: https://www.agrochemx.

- Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. [URL: https://www.asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_12_36]

Sources

- 1. CAS#:105151-48-2 | Diethyl 5-methyl-2,3-pyridinedicarboxylate | Chemsrc [chemsrc.com]

- 2. agrochemx.com [agrochemx.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]

- 5. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 6. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]

- 7. 2,3-Pyridinedicarboxylic acid, 5-methyl-, 2,3-dimethyl ester | C10H11NO4 | CID 11745869 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Diethyl 5-methylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound Profile:

| Property | Value | Source |

| Chemical Name | Diethyl 5-methylpyridine-2,3-dicarboxylate | [1] |

| CAS Number | 105151-48-2 | |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 78-82°C | [1] |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [1] |

Molecular Structure and Spectroscopic Rationale

The structural features of this compound dictate its spectroscopic signatures. Understanding these relationships is key to interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for similar compounds and its well-defined residual solvent peaks.[2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is standard. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | Doublet | 1H | H-6 | Aromatic proton adjacent to nitrogen, deshielded. |

| ~8.1 | Doublet | 1H | H-4 | Aromatic proton deshielded by the pyridine ring and adjacent ester groups. |

| ~4.4 | Quartet | 4H | -O-CH₂ -CH₃ (x2) | Methylene protons of the ethyl esters, split by the adjacent methyl groups. |

| ~2.4 | Singlet | 3H | 5-CH₃ | Methyl group attached to the aromatic ring. |

| ~1.4 | Triplet | 6H | -O-CH₂-CH₃ (x2) | Methyl protons of the ethyl esters, split by the adjacent methylene groups. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, as the two ester groups are chemically non-equivalent:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167-165 | C =O (x2) | Carbonyl carbons of the ester groups. |

| ~155 | C -6 | Aromatic carbon adjacent to nitrogen. |

| ~148 | C -2 | Aromatic carbon bonded to nitrogen and an ester group. |

| ~138 | C -4 | Aromatic carbon deshielded by the ring current. |

| ~135 | C -5 | Aromatic carbon attached to the methyl group. |

| ~125 | C -3 | Aromatic carbon attached to an ester group. |

| ~62 | -O-CH₂ -CH₃ (x2) | Methylene carbons of the ethyl esters. |

| ~18 | 5-CH₃ | Methyl carbon attached to the pyridine ring. |

| ~14 | -O-CH₂-CH₃ (x2) | Methyl carbons of the ethyl esters. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet or as a thin film from a solution. For the KBr method, mix a small amount of the crystalline compound with dry KBr powder and press into a transparent disk.

-

Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the solvent should be taken and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (methyl and ethyl groups) |

| ~1730 | Strong | C=O stretch | Ester carbonyl |

| ~1600, ~1470 | Medium-Weak | C=C and C=N stretch | Pyridine ring |

| ~1250 | Strong | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by coupling with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. GC-MS is suitable given the compound's likely volatility.

-

Ionization: Electron impact (EI) ionization is a common technique that will induce fragmentation, providing structural information. Electrospray ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion peak.

-

Data Acquisition: The mass spectrum is recorded, plotting the mass-to-charge ratio (m/z) against the relative abundance of the ions.

Predicted Mass Spectrum (Electron Impact)

-

Molecular Ion (M⁺): A peak at m/z = 237, corresponding to the molecular weight of the compound, should be observed.[1]

-

Key Fragmentation Patterns:

-

Loss of an ethoxy group (-OC₂H₅): A fragment at m/z = 192 (M - 45). This is a common fragmentation for ethyl esters.

-

Loss of an ethyl group (-C₂H₅): A fragment at m/z = 208 (M - 29).

-

Loss of COOC₂H₅: A fragment at m/z = 164 (M - 73).

-

McLafferty Rearrangement: Possible if sterically allowed, leading to the loss of ethylene (C₂H₄) from an ester group, resulting in a fragment at m/z = 209 (M - 28).

-

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently verify the structure and purity of this important chemical intermediate. The combination of NMR, IR, and MS provides a self-validating system for the unambiguous identification of the compound, ensuring the integrity of subsequent research and development activities.

References

Sources

A Senior Application Scientist's Guide to the Synthesis and Discovery of Substituted Pyridine-2,3-dicarboxylates

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a significant fraction of FDA-approved drugs.[1][2] Among its many derivatives, the substituted pyridine-2,3-dicarboxylate scaffold represents a particularly valuable pharmacophore and synthetic intermediate. Its rigid structure, defined vectoral presentation of functional groups, and capacity for hydrogen bonding interactions make it a privileged motif in the design of targeted therapeutics. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core synthetic methodologies for accessing this scaffold, an analysis of the strategic rationale behind experimental choices, and insights into its application in modern drug discovery. We will dissect key synthetic transformations, including classical cycloaddition reactions and oxidative preparations, providing detailed protocols and mechanistic insights to empower the practical application of this knowledge in the laboratory.

Introduction: The Strategic Value of the Pyridine-2,3-dicarboxylate Core

The prevalence of the pyridine scaffold in pharmaceuticals is a testament to its versatile chemical properties and its ability to engage with biological targets.[3][4] The nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, influencing the compound's solubility and pharmacokinetic profile.[2][5]

The 2,3-dicarboxylate substitution pattern, also known as the quinolinic acid framework, offers a unique set of features for the medicinal chemist:

-

Bidentate Chelation: The vicinal carboxylates can act as a powerful chelating motif for metal ions within enzyme active sites.

-

Rigidified Scaffold: The diester functionality provides multiple points for further elaboration, allowing the construction of complex molecules with well-defined three-dimensional structures.

-

Pharmacophore Mimicry: The arrangement of hydrogen bond donors and acceptors can mimic key recognition motifs of endogenous ligands.

These properties have led to the discovery of pyridine dicarboxylate derivatives with potent biological activities, including antimicrobial properties and the inhibition of critical enzyme classes such as 2-oxoglutarate (2OG)-dependent oxygenases, which are emerging as important targets in oncology.[6][7][8] This guide focuses on the primary synthetic routes to construct this valuable chemical architecture.

Core Synthetic Methodologies: A Comparative Analysis

The construction of the pyridine ring can be broadly approached through two main strategies: the condensation of acyclic precursors or cycloaddition reactions.[9] For the specific pyridine-2,3-dicarboxylate target, direct oxidation of fused ring systems provides an additional, highly effective route.

Caption: Overview of primary synthetic routes to the target scaffold.

The Boger Pyridine Synthesis: An Inverse-Electron-Demand Diels-Alder Approach

One of the most elegant and powerful methods for constructing highly substituted pyridines is the Boger pyridine synthesis.[10][11] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-deficient heterodiene (typically a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine).[10][12] The subsequent retro-Diels-Alder reaction expels molecular nitrogen, which is a key thermodynamic driving force for the reaction, leading to the formation of the aromatic pyridine ring.[12][13]

Causality Behind Experimental Choices:

-

1,2,4-Triazine: Serves as the electron-poor 4π component. The substitution pattern on the triazine directly dictates the substitution on the final pyridine product.

-

Enamine Dienophile: Generated in situ from a ketone and a secondary amine (e.g., pyrrolidine), it provides the electron-rich 2π component necessary for the IEDDA reaction.[10] The choice of ketone determines two of the substituent groups on the resulting pyridine.

-

Heat: The reaction is often performed at elevated temperatures to facilitate both the initial cycloaddition and the subsequent N₂ extrusion.

Caption: Mechanism of the Boger inverse-electron-demand Diels-Alder synthesis.

Experimental Protocol: General Procedure for Boger Pyridine Synthesis

-

Enamine Formation: To a solution of the ketone (1.0 eq.) in a suitable solvent (e.g., toluene), add a catalytic amount of a secondary amine such as pyrrolidine (0.1-0.2 eq.).

-

Cycloaddition: Add the substituted 1,2,4-triazine (1.0 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC or LC-MS until the starting materials are consumed. The evolution of nitrogen gas is often observed.

-

Aromatization & Workup: Upon completion, cool the reaction to room temperature. The aromatization step, involving the elimination of the amine, often occurs spontaneously upon heating. The solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired substituted pyridine product.

Oxidation of Quinoline: A Direct and Scalable Route

For the specific synthesis of unsubstituted pyridine-2,3-dicarboxylic acid (quinolinic acid), the oxidation of quinoline is a highly effective and industrially relevant method.[14] This approach leverages a readily available and inexpensive starting material.

Causality Behind Experimental Choices:

-

Starting Material: Quinoline is a cheap, bulk chemical, making this route economically viable for large-scale synthesis.

-

Oxidizing System: A potent oxidizing agent is required to cleave the benzene ring of the quinoline system while leaving the pyridine ring intact. Systems often involve reagents like sodium chlorate in the presence of a copper sulfate catalyst and sulfuric acid.[14]

-

Catalyst: Cupric sulfate acts as a catalyst in the oxidative process, facilitating the cleavage of the carbocyclic ring.[14]

-

Acidification: The final product is isolated as the dicarboxylic acid by adjusting the pH of the reaction mixture after the oxidation is complete.

Caption: Experimental workflow for the synthesis via quinoline oxidation.

Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Acid [14]

-

Reaction Setup: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge quinoline (1.0 eq.), cupric sulfate (e.g., 1.0 eq.), and concentrated sulfuric acid (e.g., 1.5 eq.).

-

Oxidant Addition: Slowly add sodium chlorate (e.g., 3.5 eq.) to the mixture while maintaining control of the reaction temperature.

-

Heating: Heat the reaction mixture to approximately 100-105 °C for several hours (e.g., 12 hours). The reaction progress can be monitored by analyzing aliquots.

-

Workup & Isolation: After completion, cool the reaction mixture and carefully dilute it with water. The product, pyridine-2,3-dicarboxylic acid, will precipitate upon cooling or adjustment of pH.

-

Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization to yield high-purity material.[14]

Comparative Summary of Synthetic Routes

| Method | Advantages | Disadvantages | Typical Yields | Key References |

| Boger Synthesis (IEDDA) | High functional group tolerance; Convergent; Predictable regioselectivity. | Requires synthesis of substituted 1,2,4-triazines; Can require high temperatures. | Moderate to Good (40-90%) | [9][10][12] |

| Oxidation of Quinoline | Highly scalable; Uses inexpensive starting materials; Direct route to the parent scaffold. | Limited to the synthesis of the unsubstituted parent acid; Harsh reaction conditions. | Good to Excellent (65-75%) | [14] |

| [2+2+2] Cycloaddition | High atom economy; Can create complex substitution patterns under mild conditions. | Requires transition metal catalysts (e.g., Co, Rh); Substrate scope can be limited. | Variable | [15] |

Applications in Drug Discovery

The pyridine-2,3-dicarboxylate scaffold and its close analogue, pyridine-2,4-dicarboxylate, are increasingly recognized as potent inhibitors of 2-oxoglutarate (2OG) dependent oxygenases.[7] These enzymes play crucial roles in various cellular processes, and their dysregulation is implicated in diseases like cancer.

For instance, C-3-substituted derivatives of pyridine-2,4-dicarboxylic acid have been developed as potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), an enzyme overexpressed in invasive cancer cells, making it a promising anticancer target.[7] The pyridine dicarboxylate core acts as a 2OG competitor, binding to the active site and inhibiting enzyme function. The strategic synthesis of libraries based on this core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[7]

Furthermore, the dicarboxylate moiety can be readily converted into amides, esters, and other functional groups, providing a versatile handle for drug design.[6][8] This allows for the fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability, which are critical for advancing a lead compound through the drug development pipeline.

Conclusion and Future Outlook

The synthesis of substituted pyridine-2,3-dicarboxylates is a mature field with robust and scalable methodologies. Classical approaches like the Boger synthesis and quinoline oxidation remain mainstays for accessing diverse analogues and the parent scaffold, respectively. Modern transition-metal-catalyzed methods continue to expand the toolkit for creating novel substitution patterns under milder conditions.[15]

The proven value of this scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors, ensures that the demand for efficient and versatile synthetic routes will continue to grow.[1][7] Future efforts will likely focus on developing asymmetric syntheses to control stereochemistry in more complex derivatives and on applying novel synthetic technologies, such as photoredox catalysis and flow chemistry, to access this privileged heterocyclic core with even greater efficiency and precision.

References

-

Title: Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications Source: The Journal of Organic Chemistry URL: [Link]

-

Title: Boger pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Boger-Pyridinsynthese - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed Source: PubMed URL: [Link]

-

Title: Pyridine Synthesis: Cliff Notes - Baran Lab Source: Baran Lab URL: [Link]

-

Title: Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Cycloaddition/ Diels-Alder Approaches - Wordpress Source: Wordpress URL: [Link]

-

Title: Organic Chemistry - Boger Pyridine Synthesis Mechanism - YouTube Source: YouTube URL: [Link]

-

Title: Boger pyridine synthesis - Wikiwand Source: Wikiwand URL: [Link]

- Title: WO2017074265A1 - Process for preparing ibrutinib and its intermediates - Google Patents Source: Google Patents URL

-

Title: Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties - Oriental Journal of Chemistry Source: Oriental Journal of Chemistry URL: [Link]

- Title: CN103265530A - Preparation method of neratinib - Google Patents Source: Google Patents URL

- Title: WO2017134588A1 - Process for the preparation of ibrutinib - Google Patents Source: Google Patents URL

-

Title: Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed Source: PubMed URL: [Link]

-

Title: Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher Source: Hilaris Publisher URL: [Link]

-

Title: METHOD FOR PREPARING IBRUTINIB - European Patent Office - EP 3257855 A1 Source: Googleapis.com URL: [Link]

-

Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives Source: OIST Innovation URL: [Link]

-

Title: The Wittig–Horner reaction for the synthesis of neratinib | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Role of Pyridine Intermediates in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central Source: PubMed Central URL: [Link]

- Title: WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents Source: Google Patents URL

-

Title: Synthesis of [13 C6 ]-ibrutinib - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate Source: ResearchGate URL: [Link]

-

Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC Source: PubMed Central URL: [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. baranlab.org [baranlab.org]

- 10. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. wikiwand.com [wikiwand.com]

- 12. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]

- 13. Boger-Pyridinsynthese – Wikipedia [de.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Diethyl 5-methylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 5-methylpyridine-2,3-dicarboxylate, a key organic intermediate, is gaining significant attention in pharmaceutical synthesis and agrochemical research. Its pyridine core, substituted with two diethyl carboxylate groups and a methyl group, provides a versatile scaffold for the development of novel bioactive molecules. Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of these critical parameters, supported by detailed experimental protocols and expert insights to facilitate its application in research and development.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 105151-48-2 | N/A |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is in the range of 78-82°C [1]. A sharp melting range within this window is indicative of high purity, while a broader range may suggest the presence of impurities.

Causality Behind Experimental Choices in Melting Point Determination

The choice of method for melting point determination depends on the required accuracy and the nature of the compound. The capillary method is widely used due to its simplicity and requirement for only a small amount of sample. The rate of heating is a critical parameter; a slow heating rate (around 1-2°C per minute) in the vicinity of the expected melting point is crucial for obtaining an accurate measurement. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting range.

Solubility Profile

The solubility of this compound in various solvents is a key consideration for its use in chemical reactions, purification, and formulation.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Methanol | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Water | Slightly soluble[1] |

The solubility in polar organic solvents like ethanol, methanol, and DMSO can be attributed to the presence of the polar pyridine ring and the two ester functional groups, which can engage in dipole-dipole interactions and hydrogen bonding with the solvent molecules. Its limited solubility in water is expected for a molecule with a significant nonpolar hydrocarbon component (the diethyl and methyl groups).

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point (78°C).

-

Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Determination

This protocol describes a method for determining the qualitative solubility of this compound in various solvents.

Methodology:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., ethanol, methanol, DMSO, water) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by flicking the test tube for 30 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If some solid remains, the compound is "partially soluble." If the solid remains largely undissolved, it is "insoluble." For "slightly soluble" compounds, a small amount will have visibly dissolved.

-

Heating (Optional): If the compound is not soluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, namely its melting point and solubility. The provided data and experimental protocols are intended to empower researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate. Accurate determination and understanding of these properties are foundational to the successful design of synthetic routes, purification strategies, and formulation development.

References

- China this compound Suppliers - OEM/ODM, agrochemx.com. (URL not provided in search results)

Sources

A Technical Guide to the Synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate: Focusing on Key Intermediates

Introduction: The Significance of Substituted Pyridine Dicarboxylates

Diethyl 5-methylpyridine-2,3-dicarboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its structural analogue, Diethyl 5-ethylpyridine-2,3-dicarboxylate, is a well-established precursor in the production of imidazolinone herbicides, highlighting the importance of this class of molecules in the agrochemical industry.[1][2][3] Beyond agriculture, the substituted pyridine dicarboxylate core is of significant interest to the pharmaceutical and material science sectors due to its versatile reactivity and ability to be incorporated into a wide range of active pharmaceutical ingredients (APIs) and specialty materials.[3][4]

The strategic placement of two diethyl ester groups and a methyl group on the pyridine ring provides a unique combination of electronic properties and reactive sites for further chemical transformations.[4] Understanding the synthesis of this molecule is not merely an academic exercise; it is crucial for developing efficient, scalable, and environmentally conscious manufacturing processes.

This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, with a core focus on identifying and understanding the role of the key chemical intermediates that govern the reaction's success. We will explore the causality behind experimental choices, present validated protocols, and offer a comparative analysis to guide researchers and process chemists in their work.

Primary Synthetic Pathway: Multi-Component Cyclocondensation

The most prevalent and industrially relevant method for constructing the Diethyl 5-alkylpyridine-2,3-dicarboxylate scaffold is a multi-component reaction that bears resemblance to the classical Hantzsch pyridine synthesis.[5][6] This one-pot approach involves the cyclocondensation of three key components: an α,β-unsaturated aldehyde, a reactive 1,3-dicarbonyl equivalent, and a nitrogen source.

The Central Intermediate: Diethyl 3-chloro-2-oxobutanedioate

At the heart of this synthetic strategy is Diethyl 3-chloro-2-oxobutanedioate , also known as diethyl α-chlorooxaloacetate. This molecule serves as the reactive C3-N-C2 fragment of the final pyridine ring, providing the necessary carbonyl groups for cyclization.

Its preparation is typically achieved via a Claisen condensation between diethyl oxalate and ethyl chloroacetate, though it is often sourced commercially for convenience.[1] The presence of the chlorine atom is critical; it acts as a leaving group during the final aromatization step of the pyridine ring formation.

Reaction Mechanism & The Critical Choice of Nitrogen Source

The core transformation involves the reaction of Diethyl 3-chloro-2-oxobutanedioate with methacrolein (2-methylacrolein) and a nitrogen donor in a heated ethanol medium.[1][7] While several nitrogen sources can be used, the choice significantly impacts yield, purity, and process sustainability.

-

Ammonium Sulfamate (NH₄SO₃NH₂): Historically used, this reagent provides the necessary nitrogen atom for the pyridine ring. However, it is sparingly soluble in ethanol, leading to heterogeneous reaction mixtures. Furthermore, its use results in sulfur-containing byproducts, complicating waste treatment and posing environmental concerns.[1][8]

-

Ammonium Acetate (CH₃COONH₄): Extensive process optimization has identified ammonium acetate as a superior nitrogen source.[1][7] Its high solubility in hot ethanol allows the reaction to proceed in a homogenous phase, which is advantageous for reaction kinetics and scalability. Crucially, the byproducts are simpler and less hazardous, making it a more environmentally benign and cost-effective option for industrial production.[1][7]

The reaction proceeds through a cascade of intermediates, including the formation of an enamine from the nitrogen source and Diethyl 3-chloro-2-oxobutanedioate, and a Michael addition with methacrolein, followed by cyclization and elimination to form the aromatic pyridine ring.

Caption: Multi-component synthesis of the target molecule.

Detailed Experimental Protocol (Ammonium Acetate Method)

This protocol is adapted from established procedures for the analogous 5-ethyl compound and represents a validated, high-yield method.[1][7]

-

Vessel Preparation: To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add absolute ethanol (approx. 3 mL per gram of Diethyl 3-chloro-2-oxobutanedioate).

-

Reagent Charging: Add ammonium acetate (approx. 2.5 molar equivalents relative to the limiting reagent). Stir and heat the mixture to 75-80°C until the ammonium acetate is fully dissolved.

-

Substrate Addition: Prepare a pre-mixed solution of Diethyl 3-chloro-2-oxobutanedioate (1.0 molar equivalent) and methacrolein (1.2-1.4 molar equivalents). Add this mixture dropwise to the heated ethanol solution over 30-60 minutes, maintaining the reaction temperature at 75-80°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 75-80°C with vigorous stirring for 5-6 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Upon completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., toluene or ethyl acetate) and wash with water until neutral. Separate the organic layer.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude product as a dark brown liquid. Further purification can be achieved by column chromatography on silica gel.

Alternative Synthetic Pathway via a Pre-formed Enamine

An alternative strategy involves the use of a stable, pre-formed enamine intermediate, which then reacts with the α,β-unsaturated aldehyde in a subsequent step. This method offers a different approach to assembling the pyridine ring.

The Key Intermediate: Diethyl 1-amino-1,2-ethylenedicarboxylate

In this pathway, the central intermediate is Diethyl 1-amino-1,2-ethylenedicarboxylate (diethyl aminomaleate). This molecule acts as the pre-formed C2-N-C building block, containing the nitrogen atom and one of the ester functionalities. It is typically synthesized from diethyl 2-oxosuccinate.

Reaction Mechanism

The synthesis involves the acid-catalyzed condensation of Diethyl 1-amino-1,2-ethylenedicarboxylate with methacrolein.[9] The reaction proceeds through a series of cycloaddition and elimination steps, ultimately leading to the aromatic pyridine product. This method bypasses the need for a separate nitrogen source in the final cyclization step, as the nitrogen is already incorporated into the key intermediate.

Caption: Alternative synthesis via a pre-formed enamine intermediate.

Detailed Experimental Protocol

This protocol is based on the reported synthesis of the 5-ethyl analogue.[9]

-

Vessel Preparation: To a round-bottom flask equipped with a reflux condenser, add n-butanol (approx. 6 mL per gram of the aminodiester).

-

Reagent Charging: Add Diethyl 1-amino-1,2-ethylenedicarboxylate (1.0 molar equivalent), methacrolein (approx. 1.0 molar equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux and maintain for approximately 15 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture and distill off the solvent under reduced pressure.

-

Purification: Subject the residue to silica gel column chromatography, eluting with a suitable solvent system (e.g., chloroform/methanol or hexane/ethyl acetate) to isolate the final product.

Comparative Analysis of Synthetic Routes

The choice of synthetic pathway depends on factors such as starting material availability, desired scale, and process optimization priorities.

| Feature | Pathway 1: Multi-Component Reaction | Pathway 2: Pre-formed Enamine |

| Key Intermediate | Diethyl 3-chloro-2-oxobutanedioate | Diethyl 1-amino-1,2-ethylenedicarboxylate |

| Nitrogen Source | Ammonium Acetate (preferred) | Incorporated into the intermediate |

| Typical Yield | High (can reach >90%)[1][7] | Good (reported ~85%)[9] |

| Reaction Conditions | 75-80°C, 5-6 hours[1][7] | Reflux (n-butanol), 15 hours[9] |

| Advantages | One-pot synthesis, high atom economy, uses readily available starting materials, environmentally friendlier with ammonium acetate.[1][7] | Mechanistically distinct, avoids handling separate nitrogen sources in the final step. |

| Disadvantages | Requires careful control of temperature and addition rates. Use of ammonium sulfamate leads to waste treatment issues.[1] | Longer reaction time, the key intermediate may be less commercially available or require separate synthesis. |

Conclusion

The synthesis of this compound is most efficiently achieved through a one-pot, multi-component cyclocondensation reaction. The pivotal intermediate in this dominant pathway is Diethyl 3-chloro-2-oxobutanedioate . The strategic selection of ammonium acetate as the nitrogen source is a critical, field-proven insight that enhances reaction efficiency, simplifies waste management, and aligns with green chemistry principles.[1][7] An alternative route, proceeding through the Diethyl 1-amino-1,2-ethylenedicarboxylate intermediate, offers a valid but often less direct approach. For researchers and drug development professionals, a thorough understanding of these key intermediates and the rationale behind the associated process conditions is paramount for the successful and scalable synthesis of this valuable heterocyclic building block.

References

- CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.

-

Hantzsch pyridine synthesis. ScienceDirect. [Link]

-

Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 24(11), 5123-5125. [Link]

-

Synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate. PrepChem. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Preparation of diethyl 5-ethylpyridine-2,3-dicarboxylate. PrepChem. [Link]

-

Synthesis of 3-chloro-2-oxo-butanoate. Atlantis Press. [Link]

-

Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate. CABI Digital Library. [Link]

-

Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]

-

Yan, R., Lv, Z., Tang, H., Bai, Y., Li, M., & Li, Y. (2022). Mechanistic Insight into Methacrolein Formation from Formaldehyde and Propionaldehyde. Catalysis Letters, 152(3), 799-805. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. agrochemx.com [agrochemx.com]

- 4. agrochemx.com [agrochemx.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

The Strategic Role of Diethyl 5-methylpyridine-2,3-dicarboxylate in Modern Agrochemical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of Diethyl 5-methylpyridine-2,3-dicarboxylate, a pivotal intermediate in the agrochemical industry. The document elucidates the compound's critical role in the synthesis of imidazolinone herbicides, with a primary focus on the production of Imazapyr. We will explore the nuanced reaction mechanisms, provide detailed, field-tested experimental protocols, and discuss the broader implications for drug development professionals and researchers in crop protection. This guide is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding for both research and industrial applications.

Introduction: The Significance of Pyridine Derivatives in Agrochemicals

Pyridine-based compounds are a cornerstone of modern agrochemical development, offering a versatile scaffold for a wide array of bioactive molecules. Their inherent chemical properties allow for targeted modifications, leading to the creation of potent and selective herbicides, fungicides, and insecticides. Among these, pyridine carboxylic acid derivatives have proven to be particularly valuable building blocks. This guide focuses on this compound, a key precursor in the synthesis of the highly effective imidazolinone class of herbicides.[1][2] These herbicides are renowned for their broad-spectrum activity and their specific mode of action, which involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, essential for the biosynthesis of branched-chain amino acids in plants.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its effective use in synthesis. This compound is a specialized organic compound with a balanced reactivity profile, making it well-suited for multi-step industrial syntheses.[5]

| Property | Value | Source |

| Molecular Formula | C12H15NO4 | [6] |

| Molecular Weight | 237.25 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 78-82°C | [6] |

| Boiling Point | 323.6±37.0 °C at 760 mmHg | [7] |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [6] |

| Purity (Typical) | ≥98% (HPLC) | [6] |

Core Application: Synthesis of the Herbicide Imazapyr

The primary and most significant application of this compound in the agrochemical sector is as a direct precursor to the herbicide Imazapyr.[5] Imazapyr is a non-selective, broad-spectrum herbicide used for the control of a wide variety of weeds, including terrestrial and aquatic species.[4][8] Its efficacy stems from its ability to be absorbed through both the foliage and roots of plants, followed by translocation to the meristematic tissues where it inhibits the AHAS enzyme.[4][8]

The synthesis of Imazapyr from this compound is a multi-step process that culminates in the formation of the imidazolinone ring. The overall synthetic strategy is a testament to the strategic selection of intermediates to achieve high yield and purity in the final product.

Synthetic Workflow Overview

The synthesis can be logically divided into two main stages:

-

Preparation of the Key Amide Intermediate: This involves the reaction of this compound with 2-amino-2,3-dimethylbutanamide.

-

Cyclization to form the Imidazolinone Ring: The amide intermediate undergoes a base-catalyzed intramolecular cyclization to yield the final Imazapyr product.

Caption: High-level overview of the Imazapyr synthesis workflow.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established methodologies for imidazolinone synthesis.[9][10]

Step 1: Synthesis of the Amide Intermediate

-

Reaction Setup: In a nitrogen-flushed, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge this compound (1.0 eq) and a suitable solvent such as toluene or xylene.

-

Addition of Amine: Add 2-amino-2,3-dimethylbutanamide (1.0-1.2 eq) to the reaction mixture. The synthesis of 2-amino-2,3-dimethylbutanamide can be achieved through various methods, including the microbial-catalyzed hydration of 2-amino-2,3-dimethylbutyronitrile.[6][11]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) to drive the amidation. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.

Step 2: Base-Catalyzed Cyclization to Imazapyr

-

Introduction of Base: Once the formation of the amide intermediate is complete, a strong base is introduced to facilitate the intramolecular cyclization. Sodium hydride (NaH) or potassium ethoxide are effective bases for this transformation.[3][9] The use of NaH can lead to higher yields and allows the reaction to proceed at a lower temperature.[3]

-

Cyclization Reaction: The reaction mixture is stirred at a controlled temperature (ambient to elevated, depending on the base used) until the cyclization is complete, as indicated by analytical monitoring.

-

Work-up and Isolation: The reaction is quenched, and the pH is adjusted to precipitate the Imazapyr product. The crude product is then collected by filtration and can be further purified by recrystallization to achieve high purity.

Mechanistic Insights

Understanding the reaction mechanism is crucial for process optimization and troubleshooting.

Amidation: The initial step is a nucleophilic acyl substitution where the primary amine of 2-amino-2,3-dimethylbutanamide attacks one of the carbonyl carbons of the diethyl ester. This results in the displacement of an ethoxide leaving group and the formation of an amide bond.

Cyclization: The base plays a critical role in deprotonating the amide nitrogen, making it a more potent nucleophile. This is followed by an intramolecular nucleophilic attack on the remaining ester carbonyl group, leading to the formation of the five-membered imidazolinone ring and the elimination of another molecule of ethanol.

Caption: Simplified reaction mechanism for the synthesis of Imazapyr.

Industrial Production and Optimization Considerations

On an industrial scale, the synthesis of Imazapyr demands a focus on efficiency, cost-effectiveness, and environmental sustainability.

-

Solvent Selection: The choice of solvent is critical for reaction kinetics, product solubility, and ease of recovery. Aprotic solvents are generally preferred for the cyclization step.

-

Catalyst/Base Optimization: The selection and amount of base can significantly impact reaction time, temperature, and yield. While sodium hydride is highly effective, its handling on a large scale requires stringent safety protocols. Alternative bases may be considered to balance reactivity and safety.

-

Waste Reduction: Process optimization should aim to minimize waste streams. This can involve recycling solvents and developing more atom-economical reaction pathways.

-

Purity of Intermediates: The purity of the starting this compound is paramount to achieving a high yield and purity of the final Imazapyr product, minimizing the need for extensive purification steps.[5]

Broader Applications and Future Perspectives

While the synthesis of imidazolinone herbicides is the primary application of this compound, its versatile chemical structure lends itself to other potential uses in the agrochemical and pharmaceutical sectors. The pyridine dicarboxylate moiety is a valuable synthon for the creation of various heterocyclic compounds.[1]

Future research may focus on:

-

Developing novel agrochemicals with different modes of action based on the pyridine dicarboxylate scaffold.

-

Exploring more sustainable and green synthetic routes for the production of this compound and its derivatives.

-

Investigating the potential of this intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Conclusion

This compound is a high-value intermediate that plays a crucial role in the production of modern agrochemicals. Its application in the synthesis of the herbicide Imazapyr highlights the importance of strategic molecular design in achieving potent and selective crop protection solutions. A deep understanding of its properties, reaction mechanisms, and synthetic protocols is essential for researchers and drug development professionals seeking to innovate in the field of agrochemistry.

References

- CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google P

-

CAS#:105151-48-2 | Diethyl 5-methyl-2,3-pyridinedicarboxylate | Chemsrc. (URL: [Link])

- CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google P

- CN112142713A - Synthesis method of imazethapyr - Google P

-

Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC - NIH. (URL: [Link])

-

Optimizing Agrochemical Production: The Role of 5-Methylpyridine-2,3-Dicarboxylic Acid Diethyl Ester - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

A Synthesis Method of Diethyl 5rEthylpyridiner2,3r Dicarboxylate - CABI Digital Library. (URL: [Link])

-

Imazapyr | C13H15N3O3 | CID 54738 - PubChem - NIH. (URL: [Link])

-

Synthesis and characterization of chiral imidazolinones - RIT Digital Institutional Repository. (URL: [Link])

-

Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. (URL: [Link])

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies - MDPI. (URL: [Link])

- Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google P

Sources

- 1. Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies | MDPI [mdpi.com]

- 2. US5008392A - Process for the preparation of pyridine-2,3-dicarboxylic acid esters - Google Patents [patents.google.com]

- 3. Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invasive.org [invasive.org]

- 5. Formation of the imidazolinone ring under mild conditions in the presence of sodium hydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101886096B - Method and bacterial strain for preparing 2-amino-2,3-dimethylbutyramide by microbial catalysis - Google Patents [patents.google.com]

- 7. 2-Amino-2,3-dimethylbutyramide synthesis - chemicalbook [chemicalbook.com]

- 8. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain - Google Patents [patents.google.com]

The Hantzsch Synthesis: A Modern Approach to Functionalized Pyridines for Advanced Drug Discovery

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The Hantzsch pyridine synthesis, a classic multi-component reaction dating back to 1881, remains a highly relevant and versatile method for constructing this privileged heterocycle.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch synthesis, from its core mechanistic principles to modern, field-proven applications. We will delve into the causality behind experimental choices, explore key variations that unlock access to novel chemical space, and provide detailed, validated protocols for the synthesis of functionalized pyridines.

The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a bioisostere of a phenyl group, but with a critical distinction: the nitrogen atom introduces a dipole moment, hydrogen bonding capabilities, and a site for protonation at physiological pH. These properties allow pyridine-containing molecules to engage in specific interactions with biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Consequently, pyridines and their partially saturated precursors, dihydropyridines, are found in numerous blockbuster drugs, including the calcium channel blockers nifedipine, amlodipine, and felodipine.[1][4] The Hantzsch synthesis provides a direct and efficient route to these valuable molecular frameworks.[4]

The Classical Hantzsch Pyridine Synthesis: A Mechanistic Deep Dive

The traditional Hantzsch synthesis is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1][4][5] The initial product is a 1,4-dihydropyridine (1,4-DHP), also known as a Hantzsch ester, which can then be oxidized to the corresponding pyridine.[1][6] The driving force for this final aromatization step is the formation of a stable aromatic ring.[1]

While several mechanistic pathways have been proposed, extensive studies, including 13C and 15N NMR spectroscopy, have elucidated the most probable sequence of events.[1][5] The reaction ingeniously combines two key transformations of carbonyl chemistry: the Knoevenagel condensation and the Michael addition.[3][4]

The reaction proceeds through the formation of two key intermediates:

-

Knoevenagel Condensation Product: One equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation to form an α,β-unsaturated carbonyl compound.[4][6][7] This step is often catalyzed by a weak base.

-

Enamine Intermediate: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[4][6]

These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[4]

Caption: Generalized mechanism of the Hantzsch pyridine synthesis.

Modern Variants and Field-Proven Protocols

The classical Hantzsch synthesis, while robust, can suffer from drawbacks such as harsh reaction conditions, long reaction times, and limited substrate scope.[1] To address these limitations, numerous modifications have been developed, significantly expanding the utility of this powerful reaction.

Microwave-Assisted Hantzsch Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[8] In the context of the Hantzsch synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles.[8][9]

Experimental Protocol: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine

-

Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (3 mL).

-

Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired 1,4-dihydropyridine.[10]

Organocatalytic Asymmetric Hantzsch Synthesis: Accessing Chiral Scaffolds

The development of asymmetric methodologies is paramount for the synthesis of enantiomerically pure drug candidates. Chiral organocatalysts, such as BINOL-derived phosphoric acids, have been successfully employed in the Hantzsch reaction to afford highly enantioenriched polyhydroquinolines.[11][12]

Conceptual Workflow for Asymmetric Hantzsch Synthesis

Caption: Workflow for organocatalytic asymmetric Hantzsch synthesis.

This approach provides a valuable route to chiral building blocks for drug discovery, enabling the exploration of stereochemistry-activity relationships.

Unsymmetrical Hantzsch Synthesis: Expanding Chemical Diversity

The classical Hantzsch reaction typically yields symmetrical pyridines due to the use of two equivalents of the same β-ketoester. The Knoevenagel-Fries modification allows for the synthesis of unsymmetrical pyridines by reacting a pre-formed enamine with an α,β-unsaturated carbonyl compound.[1] This strategy significantly enhances the structural diversity of the resulting pyridine library. A critical aspect of optimizing unsymmetrical Hantzsch reactions is the order of reagent addition to control the formation of undesired symmetrical byproducts.[13]

Aromatization of 1,4-Dihydropyridines: The Final Step to Pyridines

The oxidation of the initially formed 1,4-dihydropyridines to their corresponding aromatic pyridines is a crucial final step.[6] A variety of oxidizing agents can be employed, and the choice often depends on the substrate and the desired reaction conditions. Common oxidants include nitric acid, manganese dioxide, and potassium permanganate.[1][14] Milder and more efficient methods have also been developed, including the use of iodine in refluxing methanol or photochemical conditions.[1] It is noteworthy that 1,4-DHP based antihypertensive drugs undergo in vivo oxidation to their pyridine derivatives by cytochrome P-450 enzymes in the liver.[1][9]

Data Presentation: Representative Yields in Modified Hantzsch Syntheses

| Variation | Catalyst/Condition | Substrates | Typical Yield (%) | Reference |

| Classical | Refluxing Ethanol | Benzaldehyde, Ethyl Acetoacetate, Ammonia | 60-80 | [15] |

| Microwave-Assisted | Microwave Irradiation | Various Aldehydes and β-ketoesters | 85-97 | [9] |

| Aqueous Micelles | p-Toluenesulfonic acid (PTSA) | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | >90 | [1] |

| Solvent-Free | Ceric Ammonium Nitrate (CAN) | 5-Bromothiophene-2-carboxaldehyde, various 1,3-diones, Ammonium Acetate | 85-95 | [16] |

| Asymmetric | BINOL-phosphoric acid | Aromatic Aldehydes, Dimedone, Ethyl Acetoacetate, Ammonium Acetate | 75-98 | [11][12] |

Conclusion and Future Outlook

The Hantzsch pyridine synthesis, despite its long history, remains a remarkably powerful and adaptable tool in the arsenal of the modern medicinal chemist. The continued development of milder, more efficient, and asymmetric variants ensures its ongoing relevance in the quest for novel therapeutics. By understanding the underlying mechanistic principles and embracing modern synthetic methodologies, researchers can effectively leverage the Hantzsch reaction to generate diverse libraries of functionalized pyridines, accelerating the discovery of next-generation medicines.

References

- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chemische Berichte, 14(2), 1637–1638.

-

Hantzsch pyridine synthesis. In Wikipedia. Retrieved from [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Faizan, M., et al. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Journal of the Indian Chemical Society, 101(7), 101493.

-

Hantzsch Pyridine Synthesis. Scribd. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (n.d.). Retrieved from [Link]

- Wang, B., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(19), 4262–4265.

- Perreux, L., & Loupy, A. (2001).

- Vanden Eynde, J. J., & Lewy, D. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 15-28.

- Anderson, N. G., et al. (2002). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 6(5), 650-657.

- Gholam-Hosseini, S., et al. (2018). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current Drug Delivery, 15(8), 1168-1176.

- Hu, X., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis.

- Deadman, B. J., et al. (2014). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 10, 2415-2425.

-

Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

- Kumar, R., et al. (2022). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis, 19(5), 496-515.

-

Hantzsch pyridine synthesis - overview. ChemTube3D. Retrieved from [Link]

-

Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. Retrieved from [Link]

- Wang, B., et al. (2009). Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. Organic Letters, 11(19), 4262-4265.

- Kumar, A., et al. (2023). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 13(50), 35056-35064.

- Jean-Denys, D., et al. (2019). Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans. Tetrahedron, 75(39), 130521.

- Rios, R., & Companyó, X. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Molecules, 28(4), 1787.

- Thompson, A. E., et al. (2013). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.

- Asiri, A. M., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170198.

- Phillips, A. P. (1949). Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society, 71(12), 4003–4007.

Sources

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. mdpi.com [mdpi.com]